molecular formula C10H6I2 B175167 1,8-Diiodonaphthalene CAS No. 1730-04-7

1,8-Diiodonaphthalene

Cat. No. B175167
CAS RN: 1730-04-7
M. Wt: 379.96 g/mol
InChI Key: FURHMGVKKGEGMZ-UHFFFAOYSA-N
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Description

1,8-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is used as a starting material to synthesize naphthopyran derivatives and is an intermediate in the total synthesis of palmarumycin CP17 analogs .


Synthesis Analysis

The synthesis of 1,8-Diiodonaphthalene involves several methods. One approach includes Suzuki-Miyaura coupling reactions starting from 1,8-dibromo naphthalene with suitable 1-naphthylboronic acids . Another method involves a model cross-coupling reaction between 1,8-diiodonaphthalene and an organogold derivative of a nitronyl nitroxide .


Molecular Structure Analysis

The molecular structure of 1,8-Diiodonaphthalene is characterized by two iodine atoms attached to a naphthalene backbone . The spatial proximity of the heavy iodine atom and the paramagnetic moiety results in a strong distortion of the nitroxide geometry .


Chemical Reactions Analysis

1,8-Diiodonaphthalene undergoes various chemical reactions. For instance, it reacts with the enolate ions from pinacolone and acetone, and with p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions in DMSO or liquid ammonia . It also participates in palladium-catalyzed bicyclization with tertiary propynols to form phenalenones .


Physical And Chemical Properties Analysis

1,8-Diiodonaphthalene has a molecular weight of 379.96 g/mol . It has a density of 2.3±0.1 g/cm3, a boiling point of 384.2±15.0 °C at 760 mmHg, and a flash point of 204.3±15.9 °C .

Scientific Research Applications

Safety and Hazards

While specific safety and hazards data for 1,8-Diiodonaphthalene is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Mechanism of Action

Target of Action

The primary targets of 1,8-Diiodonaphthalene are the enolate ions from pinacolone and acetone, as well as p-toluenethiolate, mesitylenethiolate, and diethylphosphite ions . These targets play a crucial role in the SRN1 (or related radical) processes .

Mode of Action

1,8-Diiodonaphthalene interacts with its targets through a mechanism known as the SRN1 radical chain substitution mechanism . This mechanism, first recognized in aromatic nucleophilic substitutions in 1970, is a well-established mechanism for substitution reactions in aryl halides and dihaloarenes . In these SRN1 processes, disubstitution occurs without isolation of the monosubstituted monoiodo compound .

Biochemical Pathways

The SRN1 reactions of 1,8-Diiodonaphthalene with its targets result in substituted dihydrophenalenes after a subsequent aldol condensation . With p-toluenethiolate ion, a novel thiaxanthene system results . With mesitylenthiolate ion and diethylphosphite ions, monosubstitution with monoreduction occurs .

Pharmacokinetics

It’s known that the compound has a molecular weight of 37996 , which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of 1,8-Diiodonaphthalene is the formation of substituted dihydrophenalenes, a novel thiaxanthene system, or monosubstituted products depending on the reacting ion . Deuterium labeling experiments show that the major source of hydrogen (deuterium) necessary for the reduction process arises from DMSO by a radical abstraction reaction .

Action Environment

The environment significantly influences the action of 1,8-Diiodonaphthalene. The reactions have been studied in DMSO or liquid ammonia . The nature of the two groups and their relative positions, the nature of the nucleophile, and the reaction conditions all influence the decision as to which of the two nucleofuges or both are replaced .

properties

IUPAC Name

1,8-diiodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURHMGVKKGEGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348241
Record name 1,8-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diiodonaphthalene

CAS RN

1730-04-7
Record name 1,8-Diiodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diiodonaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 1,8-Diiodonaphthalene has the molecular formula C10H6I2 and a molecular weight of 380.0 g/mol. Spectroscopic data confirms its structure:

    A: The close proximity of the bulky iodine atoms in 1,8-diiodonaphthalene results in significant steric repulsion, causing a distortion of the naphthalene ring system []. This distortion influences its reactivity, making it prone to unique transformations like the halo-Jacobsen rearrangement [].

    ANone: Yes, 1,8-diiodonaphthalene is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, including:

    • Ullmann coupling: It reacts with 2-mercaptobenzimidazoles or 2-thiouracils to yield imidazobenzothiazine and primidobenazothiazine derivatives [].
    • Sonogashira coupling: It reacts with terminal alkynes to form 1,8-diarylethynylnaphthalenes, which can undergo thermal isomerizations to polycyclic aromatic heterocycles [].
    • Suzuki-Miyaura coupling: It reacts with arylboronic acids, providing a route to substituted hydroxyfluoranthenes via a domino reaction sequence [].

    A: Density functional theory (DFT) calculations have been employed to understand the structural distortions in 1,8-diiodonaphthalene caused by iodine-iodine repulsion []. These calculations help explain its reactivity and are valuable for predicting the outcomes of reactions.

    A: Replacing the iodine atoms with cyclopentadienyl groups leads to the formation of 1,8-bis(cyclopentadienyl)naphthalene. This compound readily undergoes a Diels-Alder reaction, highlighting the impact of structural modifications on reactivity [].

    A: Yes, 1,8-diiodonaphthalene serves as a key starting material for synthesizing stacked metallocene polymers [, , ]. These polymers exhibit interesting electronic and magnetic properties and are being explored for potential applications in materials science.

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